(N'1Z,N'7E)-N'1,N'7-bis(5-methyl-2-oxoindolin-3-ylidene)heptanedihydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(N’1Z,N’7E)-N’1,N’7-bis(5-methyl-2-oxoindolin-3-ylidene)heptanedihydrazide is a synthetic organic compound that belongs to the class of hydrazides. These compounds are characterized by the presence of a hydrazide functional group, which is a derivative of hydrazine. The compound’s structure includes two indolin-3-one moieties linked by a heptanedihydrazide chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (N’1Z,N’7E)-N’1,N’7-bis(5-methyl-2-oxoindolin-3-ylidene)heptanedihydrazide typically involves the condensation of 5-methyl-2-oxoindoline-3-carbaldehyde with heptanedihydrazide under acidic or basic conditions. The reaction may be carried out in a solvent such as ethanol or methanol, and the product is usually purified by recrystallization.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, and may include additional steps such as solvent extraction and chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indolin-3-one moieties.
Reduction: Reduction reactions could target the carbonyl groups in the indolin-3-one moieties.
Substitution: Substitution reactions may occur at the hydrazide functional groups or the indolin-3-one moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield indolin-3-one derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (N’1Z,N’7E)-N’1,N’7-bis(5-methyl-2-oxoindolin-3-ylidene)heptanedihydrazide may be used as a building block for the synthesis of more complex molecules. It could also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
In medicine, the compound could be explored for its therapeutic potential. For example, it may be studied as a candidate for drug development targeting specific diseases.
Industry
In industry, (N’1Z,N’7E)-N’1,N’7-bis(5-methyl-2-oxoindolin-3-ylidene)heptanedihydrazide may be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of (N’1Z,N’7E)-N’1,N’7-bis(5-methyl-2-oxoindolin-3-ylidene)heptanedihydrazide would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N’1,N’7-bis(2-oxoindolin-3-ylidene)heptanedihydrazide
- N’1,N’7-bis(5-chloro-2-oxoindolin-3-ylidene)heptanedihydrazide
- N’1,N’7-bis(5-bromo-2-oxoindolin-3-ylidene)heptanedihydrazide
Uniqueness
(N’1Z,N’7E)-N’1,N’7-bis(5-methyl-2-oxoindolin-3-ylidene)heptanedihydrazide is unique due to the presence of the 5-methyl substituent on the indolin-3-one moieties. This structural feature may influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N,N'-bis[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]heptanediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O4/c1-14-8-10-18-16(12-14)22(24(34)26-18)30-28-20(32)6-4-3-5-7-21(33)29-31-23-17-13-15(2)9-11-19(17)27-25(23)35/h8-13,26-27,34-35H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLLRZPTBIGKNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2N=NC(=O)CCCCCC(=O)N=NC3=C(NC4=C3C=C(C=C4)C)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.